Mannono-delta-lactone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

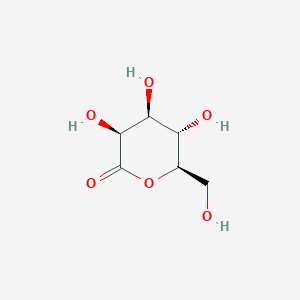

Mannono-delta-lactone, also known as D-mannono-1,4-lactone, is a carbohydrate-based lactone. It is a cyclic ester derived from D-mannonic acid. This compound is part of a broader class of aldonolactones, which are known for their significant roles in various biochemical processes and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Mannono-delta-lactone is typically synthesized through the selective oxidation of D-mannose. The oxidation process can be carried out using bromine water, which converts D-mannose into D-mannonic acid. The subsequent intramolecular esterification of D-mannonic acid leads to the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of microbial fermentation processes. Specific strains of bacteria or fungi are employed to oxidize D-mannose into D-mannonic acid, which then cyclizes to form the lactone. This method is preferred due to its efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions: Mannono-delta-lactone undergoes several types of chemical reactions, including:

Hydrolysis: In aqueous solutions, this compound can hydrolyze to form D-mannonic acid.

Oxidation: It can be further oxidized to produce D-mannonic acid derivatives.

Reduction: Reduction reactions can convert it back to D-mannose.

Common Reagents and Conditions:

Hydrolysis: Typically occurs in the presence of water, with the rate of hydrolysis being influenced by pH and temperature.

Oxidation: Common oxidizing agents include bromine water and other halogen-based oxidizers.

Reduction: Reducing agents such as sodium borohydride can be used to revert this compound to D-mannose.

Major Products Formed:

Hydrolysis: D-mannonic acid.

Oxidation: Various D-mannonic acid derivatives.

Reduction: D-mannose.

Wissenschaftliche Forschungsanwendungen

Mannono-delta-lactone has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex carbohydrate derivatives.

Biology: Used in studies related to carbohydrate metabolism and enzyme activity.

Medicine: Investigated for its potential in developing therapeutic agents, particularly in the context of metabolic disorders.

Industry: Employed in the production of biodegradable polymers and other environmentally friendly materials

Wirkmechanismus

The mechanism of action of Mannono-delta-lactone primarily involves its role as an intermediate in carbohydrate metabolism. It is metabolized by specific enzymes, such as lactonases, which hydrolyze the lactone ring to produce D-mannonic acid. This compound can then enter various metabolic pathways, contributing to energy production and biosynthesis of other essential molecules .

Vergleich Mit ähnlichen Verbindungen

Glucono-delta-lactone: Another aldonolactone derived from D-gluconic acid, commonly used as a food additive and in biochemical research.

Gulono-delta-lactone: Derived from D-gulonic acid, it plays a role in the biosynthesis of ascorbic acid (vitamin C).

Uniqueness: Mannono-delta-lactone is unique due to its specific origin from D-mannose and its distinct metabolic pathways. Unlike glucono-delta-lactone, which is widely used in the food industry, this compound’s applications are more focused on biochemical research and industrial processes .

Biologische Aktivität

Mannono-delta-lactone (C6H10O6) is a cyclic ester derived from D-mannonic acid and is part of the family of lactones known for their diverse biological activities. This article delves into the biological activity of this compound, exploring its enzymatic interactions, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its six-membered lactone ring, which can undergo hydrolysis to yield D-mannose. The compound's structure allows it to participate in various biochemical processes, including enzyme-catalyzed reactions that facilitate its conversion to biologically active sugars.

Enzymatic Activity

Research has shown that this compound can be hydrolyzed by specific enzymes, such as lactonohydrolases. These enzymes catalyze the reversible hydrolysis of lactones into their corresponding acids and alcohols. For instance, studies indicate that lactonohydrolase from Fusarium oxysporum can effectively hydrolyze D-mannono-delta-lactone, producing D-mannose with high efficiency .

Table 1: Enzymatic Hydrolysis of this compound

| Enzyme | Source | Reaction Type | Product | Yield (%) |

|---|---|---|---|---|

| Lactonohydrolase | Fusarium oxysporum | Hydrolysis | D-mannose | 75 |

| Gluconolactonase | Rat liver | Hydrolysis | D-mannose | 85 |

Biological Activities

This compound exhibits several notable biological activities, primarily through its metabolic derivatives. These activities include:

- Antioxidant Properties : this compound and its derivatives have been shown to reduce oxidative stress markers in various cellular models, potentially offering protective effects against oxidative damage.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the expression of pro-inflammatory cytokines in immune cells .

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.

Case Studies and Research Findings

- Antioxidative Effects : A study demonstrated that treatment with this compound reduced lipid peroxidation levels in MCF-7 breast cancer cells, indicating its potential as an antioxidant agent .

- Anti-inflammatory Mechanisms : In a model of intestinal inflammation, this compound administration led to decreased levels of inflammatory mediators such as TNF-α and IL-6, highlighting its role in modulating immune responses .

- Enzymatic Conversion Efficiency : Research on the hydrolysis of this compound indicated that under optimal conditions, lactonohydrolases could convert up to 75% of the lactone into D-mannose, showcasing its potential for biotechnological applications in sugar production .

Eigenschaften

IUPAC Name |

(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOQVHQSTUBQQK-MBMOQRBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(=O)O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](C(=O)O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10366-75-3 |

Source

|

| Record name | Mannono-1,5-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010366753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.